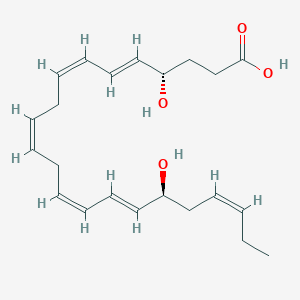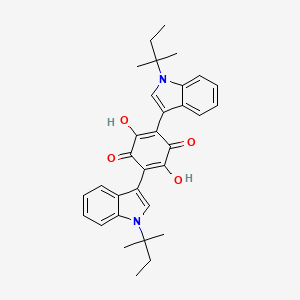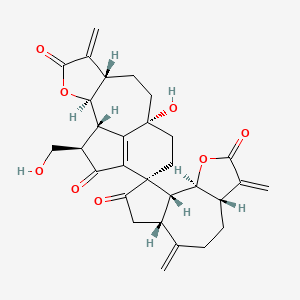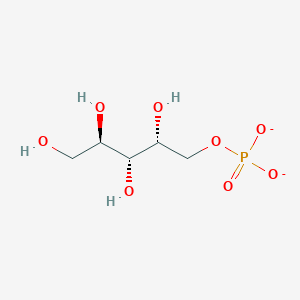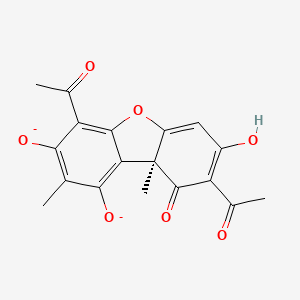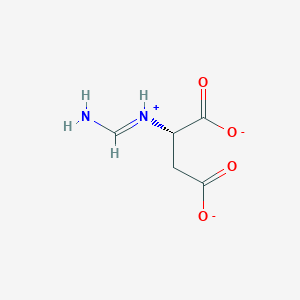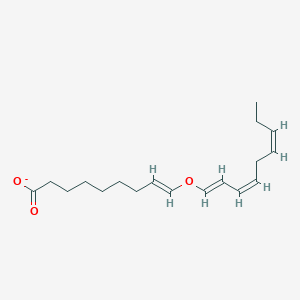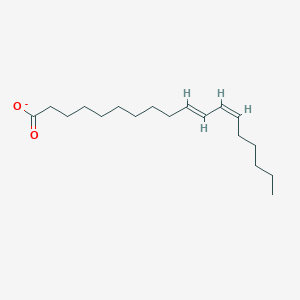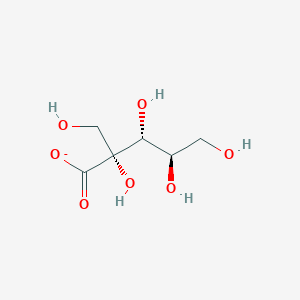
2-carboxylato-D-arabinitol(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-carboxylato-D-arabinitol(1-) is a monocarboxylic acid anion resulting from deprotonation of the carboxy group of 2-carboxy-D-arabinitol; major species at pH 7.3. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 2-carboxy-D-arabinitol.
Wissenschaftliche Forschungsanwendungen
Detection in Biological Samples
D-arabinitol, a metabolite of Candida species, can be detected using silver nanoparticles (AgNPs) in urine samples. The presence of D-arabinitol reduces Ag+ to AgNPs, causing a change in the solution's color, which can be quantified spectrophotometrically. This method offers a potential tool for diagnosing candidiasis through D-arabinitol levels in urine, highlighting its significance in medical research and diagnostics (Retnaningtyas, Siswodihardjo, & Nugraha, 2022).
Enzymatic Studies
L-Arabinitol 4-dehydrogenase, an enzyme involved in the L-arabinose catabolic pathway in fungi, has been studied for its role in converting L-arabinitol to L-xylulose. Research into this enzyme, including its cloning, expression, and activity, provides insights into fungal metabolism and potential applications in biotechnology and biofuel production (Richard et al., 2001).
Molecular Imprinting for Selective Separation
Molecularly imprinted polymers (MIPs) have been synthesized to selectively separate D-arabinitol, demonstrating potential applications in analytical chemistry and biotechnology. These MIPs can differentiate D-arabinitol from its enantiomers and other similar compounds, showcasing the utility in specific molecule recognition and separation processes (Retnaningtyas, Supriyanto, Irawan, & Siswodihardjo, 2021).
Adsorption Studies
Studies on the synthesis and characterization of MIPs for D-arabinitol have shown their effectiveness as adsorbents. This research indicates the potential use of MIPs in treating infections by adsorbing pathogenic metabolites, thus providing a novel approach to medical treatments and diagnostics (Retnaningtyas, Supriyanto, Puspaningsih, & Irawan, 2020).
Eigenschaften
Molekularformel |
C6H11O7- |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoate |
InChI |
InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,6-/m1/s1 |
InChI-Schlüssel |
XONDRGRALZTVKD-ZMIZWQJLSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@](CO)(C(=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)(C(=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)
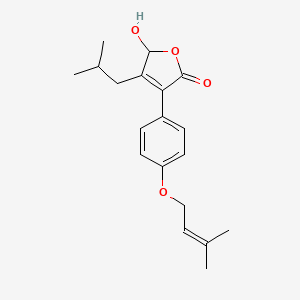
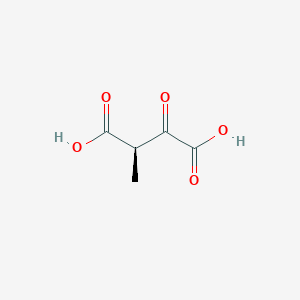
![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
![[Ti(eta(5)-C5H5)2]](/img/structure/B1265085.png)
